molecular formula C16H14 B1619828 2,5-Dimethylphenanthrene CAS No. 3674-66-6

2,5-Dimethylphenanthrene

Cat. No. B1619828
CAS RN: 3674-66-6
M. Wt: 206.28 g/mol
InChI Key: ANBPQRLLOPVKIG-UHFFFAOYSA-N
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Description

2,5-Dimethylphenanthrene is a chemical compound with the molecular formula C16H14 . It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, with two methyl groups attached to the 2nd and 5th carbon atoms of the phenanthrene backbone .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethylphenanthrene consists of three fused benzene rings with two methyl groups attached to the 2nd and 5th carbon atoms . The average mass of this compound is 206.282 Da and the monoisotopic mass is 206.109543 Da .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research by Jung and Koreeda (1989) describes a novel method for synthesizing dimethylphenanthrene isomers like 1,4-, 2,4-, and 3,4-dimethylphenanthrenes, utilizing furan/dimethyl-1-naphthyne cycloaddition and a deoxygenation process (Kee-Yong Jung & M. Koreeda, 1989).
  • Vibrational and Spectroscopic Analysis : The vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene were extensively studied through various spectroscopic methods by Ali et al. (2015), highlighting the alterations in molecular structure due to methyl group additions (M. M. Ali et al., 2015).

Environmental and Biological Impact

  • Antialgal Activity : Research by DellaGreca et al. (2001) synthesized dihydrophenanthrenes and phenanthrenes, including dimethylphenanthrene variants, to study their antialgal activity, which showed significant inhibition of algal growth (M. DellaGreca et al., 2001).
  • Effects on Marine Life : Rhodes et al. (2005) investigated the impact of dimethylated polycyclic aromatic hydrocarbons, including 3,6-dimethylphenanthrene, on the embryonic development of the Japanese medaka, noting significant developmental abnormalities (S. Rhodes et al., 2005).

Analytical Techniques and Applications

  • Chromatographic Analysis : Garrigues et al. (1989) explored the retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography, providing insights into their molecular shape and aiding in the identification of isomers in complex mixtures (P. Garrigues et al., 1989).2. NMR Spectroscopy Applications : Bavin, Bartle, and Smith (1965) utilized high-resolution nuclear magnetic resonance for the structural analysis of an ethyl-9,10-dimethylphenanthrene, showcasing the potential of NMR in determining the substitution positions in complex organic molecules (P. Bavin et al., 1965).

properties

IUPAC Name

2,5-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-9-15-14(10-11)8-7-13-5-3-4-12(2)16(13)15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBPQRLLOPVKIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190198
Record name Phenanthrene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylphenanthrene

CAS RN

3674-66-6
Record name 2,5-Dimethylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003674666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenanthrene, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VDC4XL0HS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
FB Mallory, CW Mallory - Journal of the American Chemical …, 1972 - ACS Publications
The isomer ratios of the 2-and 4-substituted phenanthrenes produced by the photocyclization in the presence of iodine of a series of meta-substituted stilbenes were determined to …
Number of citations: 58 0-pubs-acs-org.brum.beds.ac.uk
GS Frysinger, RB Gaines - Journal of Separation Science, 2001 - Wiley Online Library
Comprehensive two‐dimensional gas chromatography (GC×GC) has been used to separate and identify biomarker molecules in crude oil. The biomarkers examined include alkylated …
S Zhu, T Tong, W Zhang, W Dai, S He… - The Scientific World …, 2014 - hindawi.com
A simple and efficient method to analyze the volatile and semivolatile organic compounds in crude oils has been developed based on direct immersion solid-phase microextraction …
Number of citations: 2 www.hindawi.com
LO Hanuš, S Ben‐Yehoshua - Arabian archaeology and …, 2013 - Wiley Online Library
An alabaster lid with a resinous accretion burnt or stuck next to the handle and on the base was uncovered in the Nabataean rest stop in Moyat Aawad (Moa) in the Arava valley in Israel…
P Fernández, NL Rose, RM Vilanova… - Water, Air and Soil …, 2002 - Springer
Spheroidal carbonaceous particles (SCP) and polycyclicaromatic hydrocarbons (PAH) have been measured in the dated sediment cores of 10 remote lakes distributed across Europe. …
H Parastar, JR Radović, M Jalali-Heravi… - Analytical …, 2011 - ACS Publications
Comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry (GC × GC-TOFMS) combined to multivariate curve resolution-alternating least-squares (MCR-…
Number of citations: 145 0-pubs-acs-org.brum.beds.ac.uk
GCM Zamperlini, MRS Silva, W Vilegas - Chromatographia, 1997 - Springer
Fly soot samples collected in the sugar cane fields after the process of burning were extracted in a Soxhlet apparatus (methylene chloride:methanol 4:1). The extracts were fractionated …
G Harrison, AB Ross - Fuel, 1996 - Elsevier
A sample of tyre pyrolysis oil (TPO), supplied by Bevan Recycling from their pilot plant, was analysed according to boiling point distribution. Gc-ms analysis of < 275C (TPO−) and > 275…
SD Emsbo-Mattingly, E Litman - Standard handbook oil spill environmental …, 2016 - Elsevier
Polycyclic aromatic hydrocarbons (PAHs) are measured extensively to determine the nature and extent of oil spill impacts. Conventional testing methods determine the concentrations of …
R Pál, M Juhász, Á Stumpf - Journal of Chromatography A, 1998 - Elsevier
A supercritical fluid chromatographic column was coupled to a capillary gas chromatography (GC) system, corresponding to a two-dimensional separation scheme. The good …

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